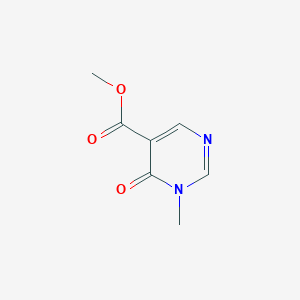

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a dihydropyrimidine core with substituents at positions 1 (methyl), 5 (methyl ester), and 6 (oxo group). Its molecular formula is C₆H₆N₂O₃ (molar mass: 154.12 g/mol) . The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing pyrimidine-based scaffolds for drug discovery. Its structural simplicity allows for versatile functionalization, making it a template for developing analogs with tailored properties.

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

methyl 1-methyl-6-oxopyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H8N2O3/c1-9-4-8-3-5(6(9)10)7(11)12-2/h3-4H,1-2H3 |

InChI Key |

HSMLTSFGQNLZDA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C(C1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux for several hours, followed by neutralization and extraction to isolate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for further applications .

Chemical Reactions Analysis

Alkylation at Nitrogen Centers

The pyrimidine ring’s nitrogen atoms (N1 and N3) undergo alkylation under specific conditions. This modification alters electronic properties and biological activity.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60–80°C | 1,3-Dialkylated derivatives (e.g., 1-methyl-3-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate) | 65–78% |

-

Mechanism : Base-mediated nucleophilic substitution at nitrogen centers.

-

Applications : Enhances lipophilicity for improved pharmacokinetics in drug candidates.

Reduction of Carbonyl Groups

The 6-oxo group and ester moiety are susceptible to reduction, enabling access to saturated or alcohol derivatives.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or amidation, enabling carboxylate or carboxamide derivatives.

-

Applications : Carboxylic acid derivatives exhibit enhanced binding to enzymatic targets (e.g., xanthine oxidase) .

Nucleophilic Substitution at C2 and C4

Electrophilic positions (C2 and C4) participate in substitution reactions with amines or thiols.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular reactions.

Thiol-Ene and Thioether Formation

The C2 position reacts with thiols to form thioethers, expanding structural diversity.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thiol Addition | R-SH, Et₃N, CH₂Cl₂, RT | 2-(Alkylthio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylates | 60–80% |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the methyl group can enhance the compound's efficacy against resistant bacterial strains .

Anticancer Properties

This compound has also shown promise in anticancer research. A case study highlighted its ability to inhibit cell proliferation in human cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases . Further investigations are ongoing to elucidate the precise pathways involved.

Agricultural Science Applications

Pesticidal Activity

this compound has been evaluated as a potential pesticide. Field trials have indicated that formulations containing this compound can effectively reduce pest populations in crops such as corn and soybeans. The active ingredient disrupts the metabolic processes of target insects, leading to mortality .

Herbicide Development

In addition to its pesticidal properties, this compound has been explored for herbicidal applications. Research findings suggest that it can inhibit the growth of certain weed species without adversely affecting crop yield. The selectivity of this compound makes it a candidate for further development in integrated pest management systems .

Material Science Applications

Polymer Synthesis

this compound is being investigated for its role as a monomer in polymer synthesis. Its unique chemical structure allows for the formation of polymers with specific properties suitable for use in coatings and adhesives. Preliminary studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Summary of Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components. This inhibition is crucial in the treatment of diseases like cancer and arthritis, where MMP activity is dysregulated . The compound’s ability to interact with nucleic acids and proteins also underlies its antiviral and antimicrobial activities .

Comparison with Similar Compounds

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

- Structural Difference : The ethyl ester group replaces the methyl ester at position 3.

- Molecular Formula : C₈H₁₀N₂O₃ (molar mass: 182.18 g/mol) .

- Reactivity: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters under acidic or enzymatic conditions, altering metabolic stability.

- Synthesis : Prepared via analogous routes, but with ethylating agents instead of methylating reagents .

Methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-1,2-dihydropyrimidine-5-carboxylate

- Structural Difference : Additional substituents include a 2-oxo group and a 2,4,6-trimethoxyphenyl group at position 4.

- Molecular Formula : C₁₆H₁₈N₂O₆ (molar mass: 334.32 g/mol) .

- Impact :

- Antibacterial Activity : The trimethoxyphenyl group enhances antibacterial efficacy, likely due to improved interaction with bacterial targets .

- Crystallography : The bulky aryl group influences crystal packing, as evidenced by a melting point of 220–222°C and distinct NMR shifts (δ 6.13 ppm for aromatic protons) .

- Synthesis : Requires multi-step functionalization, including Biginelli-like condensation with substituted aldehydes .

Ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

- Structural Difference : A fused pyrazole ring at position 2 introduces additional heterocyclic complexity.

- Molecular Formula : C₁₁H₁₂N₄O₄ (molar mass: 264.24 g/mol) .

- Conformational Flexibility: The fused ring system may restrict rotational freedom, affecting pharmacokinetic properties.

- Synthesis : Achieved via cyclocondensation reactions involving hydrazine derivatives .

Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

- Structural Difference : A cyclopropyl group replaces the methyl group at position 2.

- Molecular Formula : C₁₀H₁₂N₂O₃ (molar mass: 208.21 g/mol) .

- Stability: Cyclopropane’s strain energy might affect thermal stability or reactivity in further derivatization.

- Synthesis : Requires specialized reagents, such as cyclopropane-containing building blocks, in multi-step syntheses .

Crystallographic Insights

Biological Activity

Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate (CAS No. 1272651-88-3) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by various studies and data.

Chemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 1272651-88-3 |

| Structure | Structure |

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of dihydropyrimidine derivatives, including this compound. A study conducted using the Biginelli reaction demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been well documented. In vitro studies indicated that this compound significantly inhibits the enzyme cyclooxygenase (COX), which is crucial in the inflammatory process. The IC₅₀ values for COX inhibition were comparable to standard anti-inflammatory drugs like celecoxib . Furthermore, animal models showed a reduction in inflammation markers when treated with this compound .

3. Anticancer Properties

This compound has also been investigated for its anticancer activity. It demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The compound exhibited an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity . Notably, it showed a significant selectivity index compared to non-cancerous cell lines, suggesting its potential as a targeted therapy.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively, with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. This indicates its potential use in treating bacterial infections .

Case Study 2: Anti-inflammatory Action

In an experimental model of carrageenan-induced paw edema in rats, the administration of this compound resulted in a significant reduction in paw swelling compared to control groups. The observed ED₅₀ was calculated to be approximately 9.17 µM .

Q & A

Q. What are the optimized synthetic routes for Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Biginelli reaction or modified multicomponent condensations. For example, refluxing thiourea derivatives with substituted benzaldehydes and β-keto esters in acetic acid/acetic anhydride mixtures (8–10 hours) yields dihydropyrimidines. Adjusting stoichiometry (e.g., 1:1:1 molar ratios) and using catalysts like sulfamic acid can improve yields (78% reported in analogous syntheses). Recrystallization from ethyl acetate/ethanol (3:2) is critical for obtaining single crystals for XRD analysis .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Focus on methyl group signals (δ 2.15–3.43 ppm for CH₃ and OCH₃) and downfield carbonyl peaks (δ 163–166 ppm for COO/CO).

- HRMS : Use ESI-MS to confirm molecular ions (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm.

- Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ΔC <1%) .

Q. How can researchers assess the antibacterial activity of this compound, and what controls are essential for reliable MIC (Minimum Inhibitory Concentration) assays?

Use the microdilution method in 96-well plates with bacterial suspensions (10⁵ CFU/mL) and resazurin-based viability staining. Include controls:

- Positive : Cefotaxime/ceftriaxone.

- Negative : DMSO solvent.

- Blank : Uninoculated medium. MIC is defined as the lowest concentration inhibiting color change (blue→pink). Validate results with disc-diffusion assays .

Advanced Research Questions

Q. How can regioselectivity challenges during dihydropyrimidine functionalization be resolved?

Regioselectivity in substituent placement (e.g., at C4 vs. C6) is influenced by steric and electronic factors. Use NOE (Nuclear Overhauser Effect) NMR to confirm substituent orientation. For example, bulky aryl groups at C4 (e.g., phenanthrenyl) induce puckering in the pyrimidine ring, observable via X-ray crystallography . Computational modeling (DFT) can predict preferred sites for electrophilic attack.

Q. What strategies address contradictions in crystallographic data refinement (e.g., disorder, thermal motion)?

- Use SHELXL for small-molecule refinement: Apply restraints for disordered moieties (e.g., methoxy groups) and anisotropic displacement parameters.

- Validate H-atom placement via riding models (C—H = 0.93–0.98 Å) and R-factor convergence (e.g., R1 <5%).

- Cross-check with Mercury CSD for packing similarity and void analysis to identify missed symmetry elements .

Q. How do electronic effects in substituents (e.g., electron-withdrawing groups) influence the compound’s antibacterial efficacy?

Electron-withdrawing groups (e.g., perfluorophenyl) enhance membrane penetration but may reduce solubility. Compare MIC values against S. aureus and Gram-negative strains (e.g., E. coli). For perfluorophenyl derivatives, MICs range from 7.8–1000 µg/mL, with improved activity in hydrophobic environments .

Q. What computational tools are recommended for modeling intermolecular interactions in crystal structures of this compound?

- Mercury CSD : Analyze hydrogen-bonding networks (e.g., C—H···O bifurcated bonds) and π-π stacking distances (3.5–4.0 Å).

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement.

- Mogul/IsoStar : Validate geometric parameters (bond lengths/angles) against CSD database averages .

Q. How can researchers reconcile discrepancies between synthetic yields and theoretical predictions in scaled-up reactions?

- Troubleshooting steps :

Monitor reaction intermediates via TLC or in situ IR.

Optimize solvent polarity (e.g., switch from ethanol to THF for microwave-assisted reactions).

Address steric hindrance by substituting morpholine with smaller bases (e.g., pyridine) .

Methodological Notes

- Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) and cite SHELXL .

- Biological assays : Follow CLSI guidelines for MIC testing and include triplicate replicates .

- Synthetic protocols : Report yields, purification methods, and spectroscopic data in compliance with JOC standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.